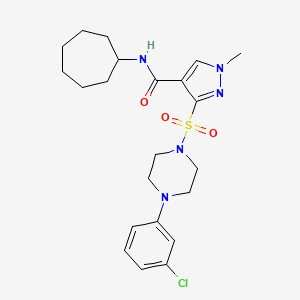

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazole ring, and a sulfonyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Piperazine Ring: This step involves the reaction of 3-chlorophenylamine with ethylene diamine under specific conditions to form the piperazine ring.

Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone.

Coupling Reaction: Finally, the pyrazole derivative is coupled with N-cycloheptyl-1-methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.

Reduction: Reduction reactions may target the sulfonyl group or the pyrazole ring.

Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation or nitration reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.

Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.

Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-phenylthiophene-2-carboxamide: This compound shares a similar piperazine and sulfonyl structure but differs in the pyrazole ring and the phenylthiophene moiety.

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide: Similar to the target compound but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Biological Activity

The compound 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that it can inhibit the activity of key proteins involved in tumor progression, including BRAF(V600E) and EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. In vitro tests indicated that it could potentially serve as an effective antibacterial agent .

Antifungal Activity

Notably, this compound exhibited antifungal activity against pathogenic strains such as Mycobacterium tuberculosis H37Rv. The antifungal efficacy was attributed to its ability to disrupt fungal cell wall synthesis and inhibit growth .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory effects. This compound has been shown to reduce inflammation markers in various experimental models, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the piperazine and sulfonyl groups significantly influence the compound's pharmacological profile. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting different aryl groups on the piperazine | Alters binding affinity to target proteins |

| Varying the length of the cycloheptyl chain | Impacts solubility and bioavailability |

| Changing the position of the carboxamide group | Affects overall potency against cancer cells |

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was tested alongside doxorubicin. The combination treatment exhibited a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. This suggests that the compound may enhance the effectiveness of existing chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

A series of compounds related to this pyrazole derivative were screened for antibacterial activity. The results showed that compounds with similar structural features had varying degrees of efficacy against multiple bacterial strains, indicating that slight modifications can lead to significant changes in antimicrobial potency .

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-8-4-2-3-5-9-18)22(25-26)32(30,31)28-13-11-27(12-14-28)19-10-6-7-17(23)15-19/h6-7,10,15-16,18H,2-5,8-9,11-14H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLZCSVHUDMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.